REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[SH:7][CH2:8][CH2:9][NH2:10].N1C=CC=CC=1.[Cl:17][CH:18]([Cl:22])[C:19](Cl)=[O:20]>O.C1C=CC=CC=1>[Cl:17][CH:18]([Cl:22])[C:19]([N:10]1[C:1]2([CH2:5][CH2:4][CH2:3][CH2:2]2)[S:7][CH2:8][CH2:9]1)=[O:20]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
SCCN
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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From a boiling mixture of 8.4 g
|
Type
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DISTILLATION
|
Details
|
is continuously distilled off
|
Type
|
CUSTOM
|
Details
|
of water are separated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
ADDITION
|
Details
|
followed by a dropwise addition of 14.7 g
|
Name
|
|
Type
|
|
Smiles
|
ClC(C(=O)N1CCSC12CCCC2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |